![molecular formula C23H19FN2S B2552151 2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole CAS No. 1206993-49-8](/img/structure/B2552151.png)
2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole
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Description
2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole is a synthetic compound that belongs to the imidazole class of compounds. This compound has been studied extensively for its potential applications in scientific research.
Scientific Research Applications
- Breast Cancer : In particular, this compound demonstrated moderate to significant efficacy against human estrogen receptor-positive breast cancer cells. Compound 5e exhibited an IC50 value of 18 μM, indicating its potential as an anticancer agent .
- PARP1 Modulation : The same compound inhibited the catalytic activity of PARP1, which plays a crucial role in inflammation and DNA repair. By targeting PARP1, it may help regulate inflammatory responses .
- Indole Derivative : Given its indole structure, this compound might have applications in plant growth regulation. Indole derivatives, such as indole-3-acetic acid, act as plant hormones and influence various physiological processes in plants .
Anticancer Activity
Anti-Inflammatory Properties
Plant Growth Regulation
properties
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)-1-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2S/c1-17-7-11-19(12-8-17)22-15-25-23(26(22)21-5-3-2-4-6-21)27-16-18-9-13-20(24)14-10-18/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXHNNURTGTPDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-fluorobenzyl)thio)-1-phenyl-5-(p-tolyl)-1H-imidazole |
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